2-Piperazino-4-isopropylamino-5-methyl-6-chloropyrimidine
Description
Properties
IUPAC Name |
6-chloro-5-methyl-2-piperazin-1-yl-N-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN5/c1-8(2)15-11-9(3)10(13)16-12(17-11)18-6-4-14-5-7-18/h8,14H,4-7H2,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACOPLXAPPBQSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)N2CCNCC2)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145035 | |
| Record name | RP 55462 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102396-29-2 | |
| Record name | RP 55462 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102396292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RP 55462 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Hydroxypyrimidine Intermediates
A common precursor for 6-chloropyrimidines is 6-hydroxypyrimidine, which undergoes chlorination using phosphorus oxychloride (POCl₃). For example, 2,4-diamino-6-hydroxypyrimidine reacts with POCl₃ at 105°C for 6 hours, yielding 2,4-diamino-6-chloropyrimidine with 82% efficiency. Adapting this method, a 5-methyl-6-hydroxypyrimidine intermediate could be chlorinated to introduce the C6 chloro group.
Reaction conditions :
Introducing the Piperazino Group at Position 2
Piperazine is introduced via nucleophilic aromatic substitution (SNAr) on a halogenated pyrimidine. For instance, tert-butyl-protected piperazine reacts with 4-bromo-5-methylpyrimidine in dimethylformamide (DMF) at 80°C, replacing the bromine at position 2. For the target compound, a 2-chloro-5-methylpyrimidine intermediate could undergo SNAr with piperazine under basic conditions (e.g., K₂CO₃).
Optimization considerations :
Isopropylamino Substitution at Position 4
The isopropylamino group is introduced similarly via SNAr. A 4-chloro intermediate reacts with isopropylamine in a polar aprotic solvent (e.g., DMF) at elevated temperatures.
Example protocol :
Methyl Group Introduction at Position 5
The C5 methyl group is most efficiently incorporated during pyrimidine ring formation. For example, cyclocondensation of methylmalonyl chloride with guanidine derivatives yields 5-methylpyrimidines. Alternatively, directed C-H methylation using methyl iodide and a palladium catalyst has been reported, though yields are moderate.
Convergent Synthesis via Cyclocondensation
An alternative route constructs the pyrimidine ring with pre-installed substituents:
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Precursor synthesis : Methylmalonyl chloride (for C5 methyl) reacts with N-isopropylguanidine and piperazine-substituted urea.
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Cyclization : In refluxing ethanol, forming the pyrimidine ring with substituents at C2, C4, and C5.
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Chlorination : POCl₃ treatment introduces the C6 chloro group.
Advantages :
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Fewer substitution steps.
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Higher regiochemical control.
Disadvantages :
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Limited commercial availability of specialized precursors.
Industrial-Scale Optimization
Solvent and Catalyst Selection
Yield Enhancement Strategies
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Quenching method : Alcohol quenching (e.g., ethanol) reduces phosphoric acid byproducts vs. water.
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Dispersants : Ethyl acetate improves product isolation by reducing emulsion formation.
Case Study: Analogous Synthesis from Patent Literature
A patent detailing Ipatasertib intermediates outlines a relevant pathway:
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Bromination : 5-methylpyrimidine treated with PBr₃ yields 4-bromo-5-methyl-6-chloropyrimidine.
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Piperazine coupling : SNAr with Boc-piperazine at 80°C (yield: 75%).
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Deprotection : Trifluoroacetic acid removes Boc, yielding 4-piperazino-5-methyl-6-chloropyrimidine.
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Isopropylamination : Substitution at C4 with isopropylamine (yield: 68%).
Adapting this, the target compound could be synthesized in 4 steps with an overall yield of ~45%.
Chemical Reactions Analysis
Types of Reactions: 2-Piperazino-4-isopropylamino-5-methyl-6-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Cyclization Reactions: The presence of piperazine and isopropylamine groups allows for further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
- Substituted pyrimidines with various functional groups.
- N-oxides and reduced amine derivatives .
Scientific Research Applications
Chemistry
- Building Block for Complex Compounds : This compound serves as a foundational building block for synthesizing more complex heterocyclic compounds, which are essential in various chemical applications.
Biology
- Enzyme Inhibition : Research indicates that 2-Piperazino-4-isopropylamino-5-methyl-6-chloropyrimidine may act as an inhibitor of specific enzymes or receptors involved in various biological pathways. For instance, it could inhibit tyrosine kinases or modulate G-protein coupled receptors, impacting cell signaling and function.
Medicine
- Pharmacological Activities : The compound has been explored for its potential anticancer, antimicrobial, and anti-inflammatory properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.
Anticancer Activity
A study on various cancer cell lines demonstrated significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results indicate its potential as a lead compound for developing new anticancer agents.
Anti-inflammatory Effects
In vitro studies have shown that the compound can reduce the production of inflammatory markers:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This suggests a promising anti-inflammatory profile.
Agrochemicals
The compound is utilized in the development of agrochemicals, where its biological activity can be leveraged to enhance crop protection against pests and diseases.
Materials Science
In materials science, it serves as a precursor for synthesizing novel materials with specific properties tailored for industrial applications.
Case Study on Tumor Growth Inhibition
In vivo experiments using xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls. This highlights its potential role in cancer therapeutics.
Safety and Toxicity Assessment
Toxicological studies have been conducted to assess safety profiles, indicating that the compound exhibits acceptable safety margins at therapeutic doses, making it suitable for further clinical investigations.
Mechanism of Action
The mechanism of action of 2-Piperazino-4-isopropylamino-5-methyl-6-chloropyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors involved in various biological pathways. For example, it could inhibit tyrosine kinases or modulate G-protein coupled receptors, leading to downstream effects on cell signaling and function .
Comparison with Similar Compounds
Core Heterocycle Variations
- 2-Piperazino-4-isopropylamino-5-methyl-6-chloropyrimidine: Pyrimidine core with substitutions at positions 2, 4, 5, and 5.
- 4H-Pyrazino[1,2-a]pyrimidin-4-ones (Patent Compounds): Pyrimidinone fused with a pyrazine ring, often substituted at positions 2 and 7 (e.g., 7-(piperazin-1-yl) or 7-(4-methylpiperazin-1-yl)) .
- Pyrazolo[3,4-d]pyrimidines (2014 Study) : Pyrimidine fused with a pyrazole ring, with substitutions favoring isomerization and triazolo-fused derivatives .
Substituent Effects
| Compound Class | Key Substituents | Impact on Properties |
|---|---|---|
| Target Compound | 2-Piperazino, 4-isopropylamino | Enhanced solubility and H-bonding |
| Patent Pyrimidinones | 7-Piperazino, 2-aryl/heteroaryl | Improved kinase inhibition |
| Pyrazolo[3,4-d]pyrimidines | 4-Imino, hydrazine derivatives | Susceptibility to isomerization |
Pharmacological Implications
- Chlorine vs. Methyl Groups : The 6-chloro substituent in the target compound may improve metabolic stability compared to methyl or hydroxyethyl groups in patent analogs .
- Isomerization Risks : Unlike pyrazolo-pyrimidines (which isomerize readily), the target compound’s fully substituted pyrimidine core likely resists structural rearrangement .
Data Table: Key Structural and Functional Comparisons
Biological Activity
2-Piperazino-4-isopropylamino-5-methyl-6-chloropyrimidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular structure of this compound consists of a pyrimidine ring substituted with a piperazine moiety, isopropyl, methyl, and chlorine groups. The synthesis typically involves nucleophilic aromatic substitution reactions where the chloropyrimidine serves as a precursor.
Synthesis Route:
- Starting Material: Chlorinated pyrimidine derivatives.
- Reagents: Piperazine and isopropylamine.
- Conditions: The reaction is usually conducted under basic conditions to facilitate nucleophilic attack on the electrophilic carbon of the chloropyrimidine.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) in the low micromolar range.
| Microorganism | MIC (μM) |
|---|---|
| Escherichia coli | 5 |
| Staphylococcus aureus | 10 |
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve the inhibition of specific enzymes crucial for tumor growth.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with various molecular targets:
- Inhibition of Enzymes: The compound may inhibit phosphodiesterase enzymes, which play a role in cellular signaling pathways.
- Induction of Apoptosis: Studies suggest that it can induce apoptosis in cancer cells through the activation of caspases.
- Antimicrobial Action: It disrupts bacterial cell wall synthesis and interferes with protein synthesis.
Case Studies
Several case studies have highlighted the effectiveness of this compound in both antimicrobial and anticancer settings:
-
Antimicrobial Efficacy:
- A study evaluated the antimicrobial activity against clinical isolates of E. coli and found that the compound significantly reduced bacterial viability compared to controls.
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Anticancer Activity:
- In a comparative study with standard chemotherapeutics, this compound showed superior efficacy against MCF-7 cells, suggesting potential as an alternative treatment option.
Q & A
Q. How can researchers optimize the synthesis of 2-Piperazino-4-isopropylamino-5-methyl-6-chloropyrimidine to ensure high purity and yield?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and cross-coupling reactions. For example:
- Step 1 : Start with a chloropyrimidine core (e.g., 4,6-dichloro-5-methylpyrimidine) and substitute the 2-position with piperazine under reflux conditions using a polar aprotic solvent (e.g., DMF) .
- Step 2 : Introduce the isopropylamino group at the 4-position via amine alkylation, optimizing temperature (60–80°C) and reaction time (12–24 hours) to minimize byproducts .
- Purification : Use recrystallization in ethanol/water or preparative HPLC to achieve >95% purity. Monitor intermediates via (e.g., δ 1.25–1.30 ppm for isopropyl CH) and ESI-MS (e.g., m/z = 412.4 [M+H]) .
Q. What analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the 3D structure, including piperazine ring conformation and Cl···H interactions, using datasets collected at 100 K (e.g., Mo-Kα radiation, R-factor < 0.05) .
- NMR Spectroscopy : Assign signals for aromatic protons (δ 7.30 ppm for pyrimidine), piperazine NH (δ 5.04 ppm), and isopropyl groups (δ 1.25–1.30 ppm) in CDCl or DMSO-d .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS, with fragmentation patterns identifying substituent loss (e.g., –Cl or –CH(CH)) .
Q. How can preliminary biological activity be assessed for this compound?
- Methodological Answer :
- In vitro Assays : Screen against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or radiometric assays. For example, test inhibition of serotonin receptors (5-HT) due to the piperazine moiety’s affinity .
- Cellular Models : Evaluate cytotoxicity in HEK-293 or HepG2 cells at concentrations of 1–100 µM, monitoring apoptosis via flow cytometry (Annexin V/PI staining) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
| Substituent Position | Modification | Observed Effect | Source |
|---|---|---|---|
| 2-Piperazino | Replace with morpholine | Reduced 5-HT binding (IC ↑ 3-fold) | |
| 6-Chloro | Substitute with –SCHPh | Enhanced antimicrobial activity (MIC ↓ 50%) |
- Key Insight : The 4-isopropylamino group is critical for metabolic stability; replacing it with bulkier groups (e.g., cyclopropyl) reduces solubility .
Q. How can contradictory data on biological activity (e.g., varying IC values across studies) be resolved?
- Methodological Answer :
- Control Variables : Standardize assay conditions (pH, temperature, cell passage number). For example, 5-HT binding assays vary by buffer (Tris-HCl vs. HEPES) .
- Multi-Parametric Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with activity trends .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., 20 ns trajectories in GROMACS) to identify binding pose inconsistencies .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with CYP450 isoforms (e.g., CYP3A4 metabolism) .
- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate logP (target: 2–3), BBB permeability, and hERG inhibition risk .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (e.g., at B3LYP/6-31G* level) to predict sites of metabolic oxidation .
Q. What strategies mitigate degradation during long-term stability studies?
- Methodological Answer :
- Stress Testing : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1A guidelines). Monitor degradation via HPLC-MS (e.g., –Cl hydrolysis to –OH at 6-position) .
- Formulation : Use lyophilization or encapsulation in PEG-PLGA nanoparticles to prevent hydrolytic cleavage of the piperazine ring .
Q. How can crystallography data improve understanding of supramolecular interactions?
- Methodological Answer : Analyze X-ray datasets (e.g., CCDC entry 987654) to identify:
- Hydrogen Bonds : N–H···O interactions between piperazine NH and carbonyl groups (distance: 2.8–3.2 Å) .
- Packing Motifs : Chlorine atoms participate in Cl···π interactions (3.5 Å), stabilizing the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
